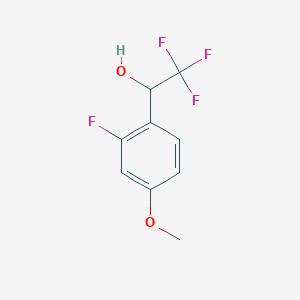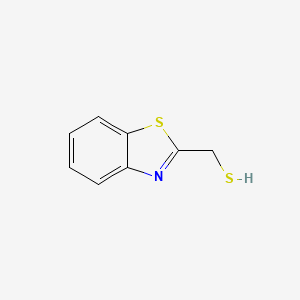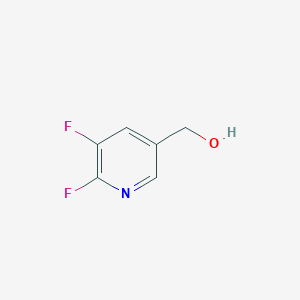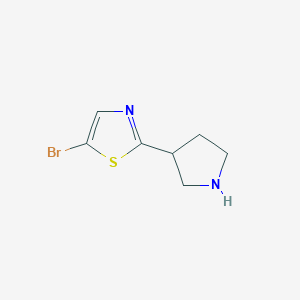
5-Bromo-2-(pyrrolidin-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(pyrrolidin-3-yl)thiazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)thiazole typically involves the reaction of a thiazole derivative with a brominating agent. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms within the thiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
5-Bromo-2-(pyrrolidin-3-yl)thiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yl)thiazole involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole: Similar in structure but with a different substitution pattern on the thiazole ring.
2-(Pyrrolidin-3-yl)thiazole: Lacks the bromine atom, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2-(pyrrolidin-3-yl)thiazole is unique due to the presence of both bromine and nitrogen atoms within its structure, which imparts distinct chemical reactivity and potential biological activity. The combination of these elements within the thiazole ring makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9BrN2S |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
5-bromo-2-pyrrolidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-6-4-10-7(11-6)5-1-2-9-3-5/h4-5,9H,1-3H2 |
Clave InChI |
GNRBGSKHWBQTIH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


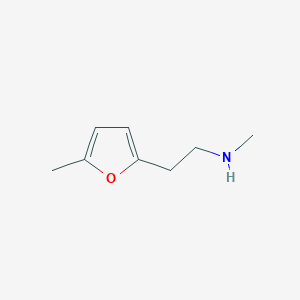

![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
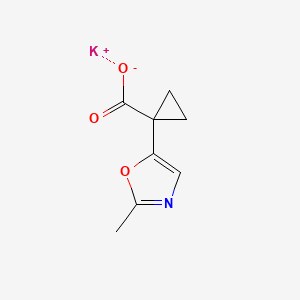
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)

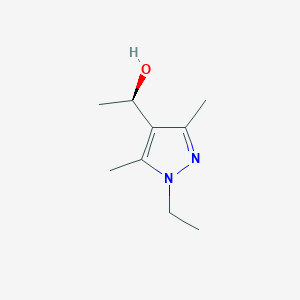
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
